2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields The compound consists of a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to a pyrrolidine ring, which is further attached to a dimethylfuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine: shares structural similarities with other pyridine derivatives and compounds containing trifluoromethyl groups.
Indole derivatives: These compounds also exhibit diverse biological activities and are widely studied for their pharmacological potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its trifluoromethyl group, for example, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-11-8-14(12(2)26-11)17(24)23-7-6-13(9-23)10-25-16-5-3-4-15(22-16)18(19,20)21/h3-5,8,13H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHFFCCCNORMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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